

ML233 chemical structure and properties

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Compound of Interest

Compound Name: ML233

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An In-depth Technical Guide to **ML233**: A Potent Tyrosinase Inhibitor

Introduction

ML233 is a small molecule that has been identified as a potent and direct inhibitor of tyrosinase, the rate-limiting enzyme in melanin biosynthesis.[1][2][3][4] Initially investigated as a non-peptide agonist for the apelin receptor, its profound effects on melanogenesis have made it a significant compound of interest for researchers in dermatology, oncology, and drug development.[5][6] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to **ML233**, serving as a critical resource for its evaluation and potential advancement as a therapeutic agent for hyperpigmentation disorders and as an adjuvant in melanoma therapy.[1][7][8]

Chemical Structure and Properties

ML233 is a chemical compound with the molecular formula $C_{19}H_{21}NO_4S$ and a molecular weight of 359.44 g/mol.[9][10] Its IUPAC name is (E)-4-Methyl-5-(((phenylsulfonyl)oxy)imino)-[1,1'-bi(cyclohexane)]-3,6-dien-2-one.[6] The compound is typically supplied as a solid and is soluble in dimethyl sulfoxide (DMSO).[10]

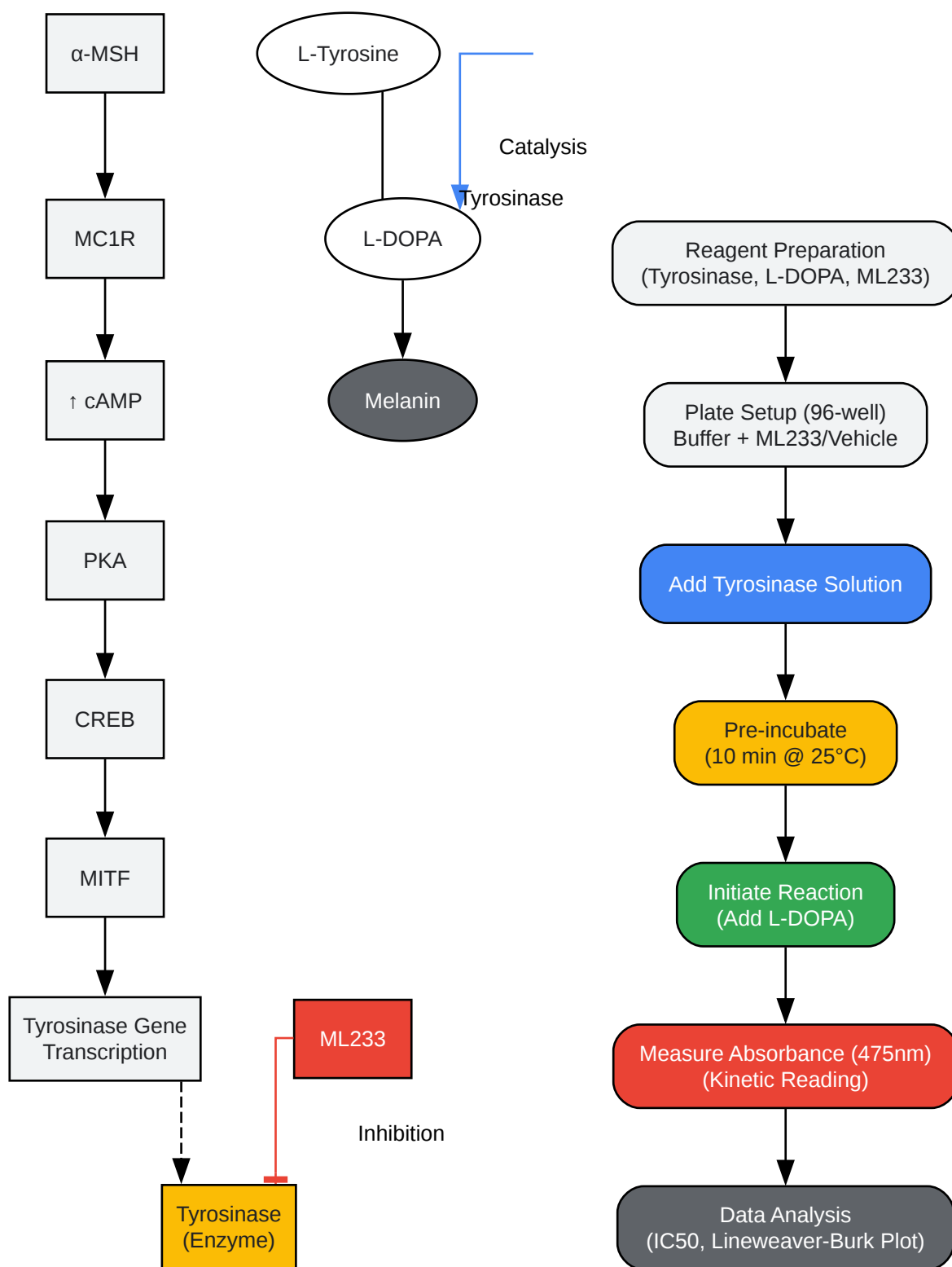
Table 1: Physicochemical Properties of **ML233**

Property	Value	Reference
IUPAC Name	(E)-4-Methyl-5- (((phenylsulfonyl)oxy)imino)- [1,1'-bi(cyclohexane)]-3,6-dien- 2-one	[6]
Molecular Formula	C ₁₉ H ₂₁ NO ₄ S	[10]
Molecular Weight	359.44 g/mol	[6][9]
Appearance	Solid	[10]
Solubility	Soluble in DMSO (10 mM)	[10]

Mechanism of Action and Signaling Pathway

ML233 exerts its biological effect primarily through the direct and competitive inhibition of tyrosinase.[2][5] Melanogenesis, the synthesis of melanin, is a complex process regulated by various signaling pathways that culminate in the activation of tyrosinase. The cascade is often initiated by ligands like α -melanocyte-stimulating hormone (α -MSH) binding to the melanocortin 1 receptor (MC1R).[1][5] This event triggers an increase in intracellular cyclic AMP (cAMP), which activates Protein Kinase A (PKA). PKA then phosphorylates the cAMP response element-binding protein (CREB), leading to the upregulation of Microphthalmia-associated transcription factor (MITF). MITF is the master transcriptional regulator of key melanogenic enzymes, including tyrosinase (TYR).[5]

ML233 directly binds to the active site of the tyrosinase enzyme, preventing its natural substrate, L-tyrosine, from binding and being hydroxylated to L-DOPA, the first and rate-limiting step in melanin synthesis.[1][5] Notably, **ML233**'s inhibitory action on melanogenesis is independent of the apelin signaling pathway, for which it was also identified as an agonist.[5][11] Studies have confirmed that **ML233** does not affect the transcription of tyrosinase or other melanogenesis-related genes, underscoring its direct enzymatic inhibition mechanism.[2]



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